molecular formula C19H20N4O5S B6496704 5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrazole-3-carboxamide CAS No. 1008571-25-2

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6496704
CAS No.: 1008571-25-2
M. Wt: 416.5 g/mol
InChI Key: QWVJKENOUXQETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-3-carboxamide derivative featuring three distinct structural motifs:

  • Cyclopropyl substituent at the pyrazole C5 position, contributing to metabolic stability and steric effects.

Its synthesis likely involves coupling a pyrazole carboxylic acid intermediate with the benzoxazine amine, using reagents such as EDCI/HOBt, as seen in analogous pyrazole carboxamide syntheses .

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c24-18-9-28-17-4-3-12(7-14(17)21-18)20-19(25)15-8-16(11-1-2-11)23(22-15)13-5-6-29(26,27)10-13/h3-4,7-8,11,13H,1-2,5-6,9-10H2,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVJKENOUXQETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopropyl vs. Chloro/Methyl/Aryl Groups

  • Compounds (e.g., 3a–3e) : Chloro, methyl, and aryl substituents at analogous positions increase polarity but may reduce metabolic stability. For example:
    • 3a : 5-Chloro and 3-methyl groups yield a melting point (mp) of 133–135°C and moderate yield (68%) .
    • 3d : 4-Fluorophenyl substitution raises mp to 181–183°C, suggesting enhanced crystallinity due to halogen interactions .
Compound C5 Substituent N1 Substituent Amide Group mp (°C) Yield (%)
Target Compound Cyclopropyl 1,1-Dioxo-thiolan-3-yl Benzoxazin-6-yl N/A N/A
3a Chloro Phenyl 4-Cyano-1-phenyl-pyrazol-5-yl 133–135 68
3d Chloro Phenyl 4-Cyano-1-(4-F-Ph)-pyrazol-5-yl 181–183 71

Sulfone vs. Aryl/Chloro Substituents

  • The 1,1-dioxo-thiolan-3-yl group in the target compound introduces a sulfone moiety, which enhances solubility and may engage in hydrogen bonding with biological targets. In contrast, compounds like 3b and 3e () feature chloroaryl groups, increasing molecular weight and hydrophobicity .

Benzoxazine vs. Other Amide Moieties

  • Target Compound : The 3-oxo-benzoxazine group provides a rigid, planar structure conducive to binding aromatic pockets in enzymes or receptors.
  • Compounds (e.g., 4i, 4j): Coumarin-pyrimidinone hybrids (e.g., 4i) exhibit larger aromatic systems, which may improve fluorescence properties but reduce solubility compared to benzoxazine .
  • Compounds : Derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replace benzoxazine with benzodioxin, altering electronic properties .

Spectral and Analytical Data

While spectral data for the target compound are unavailable, comparisons can be inferred:

  • ¹H-NMR : The cyclopropyl protons (δ ~0.5–2.0 ppm) and sulfone-related deshielding (e.g., thiolan protons δ >3.0 ppm) would distinguish it from compounds, where aryl protons dominate (δ ~7.0–8.0 ppm) .
  • MS/IR : The sulfone group (IR ~1300–1150 cm⁻¹ for S=O) and benzoxazine carbonyl (IR ~1650 cm⁻¹) would contrast with chloroaryl compounds’ C-Cl stretches (IR ~700–600 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.